rac 2-Hydroxy Ibuprofen-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

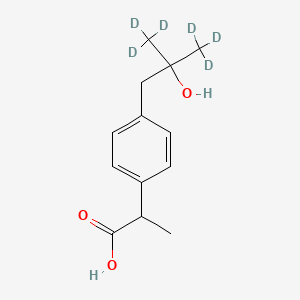

rac 2-Hydroxy Ibuprofen-d6: is a deuterium-labeled analogue of rac 2-Hydroxy Ibuprofen, which is a metabolite of Ibuprofen. This compound is used as a stable isotope-labeled internal standard in various analytical applications. The molecular formula of this compound is C13H12D6O3, and it has a molecular weight of 228.32 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of rac 2-Hydroxy Ibuprofen-d6 typically involves the deuteration of rac 2-Hydroxy Ibuprofen. This process replaces the hydrogen atoms in the chemical structure with deuterium atoms. The deuteration can be achieved using deuterium gas or deuterated reagents under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .

Analyse Chemischer Reaktionen

Types of Reactions: rac 2-Hydroxy Ibuprofen-d6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions

Major Products:

Oxidation: Formation of 2-keto Ibuprofen-d6 or 2-carboxy Ibuprofen-d6.

Reduction: Formation of 2-hydroxy Ibuprofen-d6.

Substitution: Formation of various substituted derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

rac 2-Hydroxy Ibuprofen-d6 is widely used in scientific research, including:

Chemistry: As an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for accurate quantification and analysis.

Biology: In metabolic studies to trace the metabolic pathways of Ibuprofen and its metabolites.

Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ibuprofen.

Industry: In the development of new analytical methods and quality control of pharmaceutical products

Wirkmechanismus

rac 2-Hydroxy Ibuprofen-d6, being a labeled analogue of Ibuprofen, shares a similar mechanism of action. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The deuterium labeling does not significantly alter the pharmacological activity but allows for precise tracking in analytical studies .

Vergleich Mit ähnlichen Verbindungen

rac 2-Hydroxy Ibuprofen: The non-deuterated form of the compound.

Ibuprofen: The parent compound from which rac 2-Hydroxy Ibuprofen is derived.

2-Keto Ibuprofen: An oxidized metabolite of Ibuprofen.

2-Carboxy Ibuprofen: Another oxidized metabolite of Ibuprofen

Uniqueness: rac 2-Hydroxy Ibuprofen-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of metabolic pathways are essential .

Biologische Aktivität

rac 2-Hydroxy Ibuprofen-d6 is a deuterated analog of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling enhances the compound's stability and allows for precise tracking in various analytical studies. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and applications in scientific research.

- Molecular Formula : C13H12D6O3

- Molecular Weight : 228.32 g/mol

- Melting Point : 124-128 °C

- Boiling Point : 369.4 °C at 760 mmHg

- Density : 1.125 g/cm³

This compound functions similarly to its parent compound, ibuprofen, by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and inflammation. The IC50 values for ibuprofen against COX-1 and COX-2 are approximately 13 μM and 370 μM, respectively .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that the deuterium labeling does not significantly alter the pharmacological activity compared to non-labeled ibuprofen but allows for enhanced tracking in metabolic studies .

Metabolic Pathways

In metabolic studies, this compound serves as an internal standard to trace the metabolic pathways of ibuprofen and its metabolites. The compound undergoes various metabolic transformations, including oxidation to form 2-keto Ibuprofen-d6 or carboxylic acid derivatives.

Research Applications

This compound is utilized in several research contexts:

- Analytical Chemistry : It is employed as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for accurate quantification.

- Pharmacological Studies : The compound is used in pharmacokinetic studies to elucidate the ADME characteristics of ibuprofen.

- Metabolic Studies : Researchers use it to trace metabolic pathways and understand the biotransformation processes involving NSAIDs .

Case Study 1: Pharmacokinetic Analysis

A study conducted by researchers aimed to analyze the pharmacokinetics of this compound in a controlled environment. The results demonstrated that the compound's absorption rate was comparable to that of standard ibuprofen but provided clearer data due to its deuterium labeling.

Case Study 2: Metabolic Pathway Tracing

In another study focused on metabolic pathways, this compound was used to track the conversion rates of ibuprofen metabolites in human liver microsomes. The findings indicated that the labeled compound allowed for more accurate identification and quantification of metabolites compared to non-labeled counterparts.

Comparison with Similar Compounds

| Compound | Molecular Weight | Mechanism of Action | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|---|---|

| This compound | 228.32 g/mol | COX inhibition | ~13 μM | ~370 μM |

| rac Ibuprofen | 209.30 g/mol | COX inhibition | ~13 μM | ~370 μM |

| 2-Keto Ibuprofen | Not specified | Metabolite | Not applicable | Not applicable |

| 2-Carboxy Ibuprofen | Not specified | Metabolite | Not applicable | Not applicable |

Eigenschaften

IUPAC Name |

2-[4-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHKVYPPCJBOSG-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC1=CC=C(C=C1)C(C)C(=O)O)(C([2H])([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.